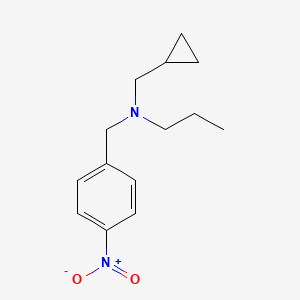

(cyclopropylmethyl)(4-nitrobenzyl)propylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

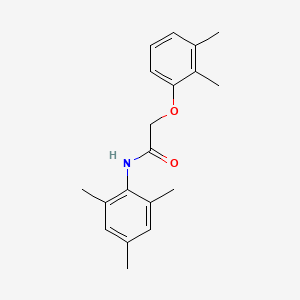

Beschreibung

(Cyclopropylmethyl)(4-nitrobenzyl)propylamine, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It is a small molecule that acts as a neuroprotectant and has shown promising results in preclinical studies.

Wissenschaftliche Forschungsanwendungen

Colorimetric Assay for Cyclophosphamide Metabolites

A stable colorimetric assay for cyclophosphamide and its alkylating metabolites was developed based on the alkylation of 4-(4'-nitrobenzyl)-pyridine. This method offers significant improvements in pigment stability and sensitivity, making it convenient and economical for the determination of cyclophosphamide metabolites in multiple samples simultaneously (Christian et al., 1980).

Inhibition of Nucleoside Transport Proteins

Research has demonstrated that compounds less polar than 4-nitrobenzylthioinosine (NBTI), a well-known inhibitor for the nucleoside transport protein ENT1, show increased affinity for the transport protein when an alkylamine substituent is introduced. This finding suggests potential applications in designing more effective inhibitors for nucleoside transport proteins (Tromp et al., 2005).

Synthesis of Bifunctional Tetraaza Macrocycles

A method for synthesizing 4-nitrobenzyl-substituted macrocyclic tetraamines and converting them into bifunctional poly(amino carboxylate) chelating agents has been described. This approach facilitates the production of chelating agents that could be used in medical imaging and therapy (McMurry et al., 1992).

Reductive Cyclization-Rearrangement of Nitroarenyl Ketones

The reductive cyclization-rearrangement of nitroarenyl ketones using stannous chloride has been investigated, demonstrating a novel mechanism that produces cyclization products in excellent yields. This process indicates potential pathways for creating complex organic compounds with unique structural features (Bates & Li, 2002).

Spirooxindole Formation

The formation of diverse polycyclic spirooxindoles through a triethylamine-promoted three-component reaction demonstrates a novel method for creating complex organic molecules, which could have implications in pharmaceutical development and organic synthesis (Sun et al., 2017).

Heterocyclic Ions from N-Oxides

The conversion of N-(4-nitrobenzylidene)-2-cyclopropylaniline N-oxide into heterocyclic ions by the action of strong acids reveals insights into the stability and isomerization of these ions, with potential applications in understanding reaction mechanisms and designing novel organic reactions (Trofimova et al., 2003).

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-N-[(4-nitrophenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-9-15(10-12-3-4-12)11-13-5-7-14(8-6-13)16(17)18/h5-8,12H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQPLVTNWKXWQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5523923.png)

![4-methyl-2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1(2H)-phthalazinone](/img/structure/B5523931.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5523945.png)

![N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5523951.png)

![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5523957.png)

![(3aR*,9bR*)-2-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523976.png)

![7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5523987.png)

![1-benzyl-3-chloro-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5523995.png)

![6-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5524004.png)